molecular formula C13H10F2N2O3S B10945611 ({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetic acid

({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetic acid

Cat. No.: B10945611
M. Wt: 312.29 g/mol
InChI Key: MAKLSKQHYKGRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidinyl group through a sulfanyl linkage. The acetic acid moiety completes the structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxyphenyl Intermediate:

    Pyrimidinylation: The difluoromethoxyphenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to form the pyrimidinyl group.

    Sulfanylation: The pyrimidinylated intermediate undergoes a sulfanylation reaction to introduce the sulfanyl linkage.

    Acetylation: Finally, the compound is acetylated to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidinyl group can facilitate interactions with nucleic acids or proteins. The sulfanyl linkage may play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Difluoromethoxy)phenyl)acetic acid: Shares the difluoromethoxyphenyl group but lacks the pyrimidinyl and sulfanyl groups.

    2-(Difluoromethoxy)phenyl isothiocyanate: Contains the difluoromethoxyphenyl group but has an isothiocyanate moiety instead of the pyrimidinyl and sulfanyl groups.

Uniqueness

2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the pyrimidinyl group, in particular, distinguishes it from other similar compounds and enhances its potential for specific applications in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C13H10F2N2O3S

Molecular Weight

312.29 g/mol

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C13H10F2N2O3S/c14-12(15)20-9-3-1-8(2-4-9)10-5-6-16-13(17-10)21-7-11(18)19/h1-6,12H,7H2,(H,18,19)

InChI Key

MAKLSKQHYKGRBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)O)OC(F)F

Origin of Product

United States

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